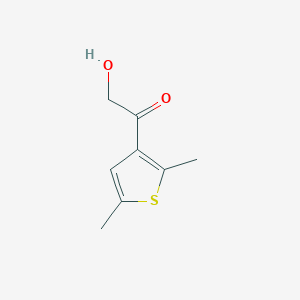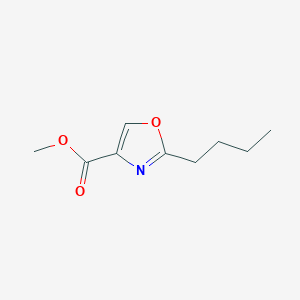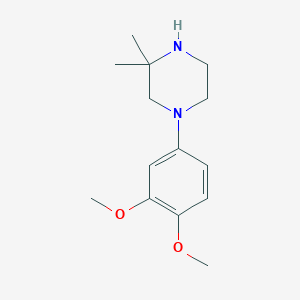
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone is an organic compound that belongs to the class of thienyl ketones This compound is characterized by the presence of a thienyl ring substituted with two methyl groups at positions 2 and 5, and a hydroxyethanone group attached to the 3-position of the thienyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the aldol condensation reaction of 3-acetyl-2,5-dimethythiophene with appropriate aldehydes in the presence of a base such as sodium hydroxide in an ethanolic solution . The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization from methanol/chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thienyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. For instance, in photochromic applications, the compound undergoes reversible structural changes upon exposure to light, leading to changes in its optical properties . These changes are mediated by the formation and breaking of chemical bonds within the molecule, influenced by the energy absorbed from light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2,5-dimethyl-3-thienyl)ethanedione: A related compound with two thienyl rings and a diketone structure.
4,5-Bis(2,5-dimethyl-3-thienyl)-1,3-azoles: Compounds with thienyl rings linked through azole rings, exhibiting photochromic properties.
Uniqueness
1-(2,5-Dimethyl-3-thienyl)-2-hydroxyethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role in the development of advanced materials highlight its importance in scientific research.
Eigenschaften
Molekularformel |
C8H10O2S |
|---|---|
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
1-(2,5-dimethylthiophen-3-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H10O2S/c1-5-3-7(6(2)11-5)8(10)4-9/h3,9H,4H2,1-2H3 |
InChI-Schlüssel |
JHZAOVQPKAJDDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11723729.png)
![Ethyl (2Z)-2-[(ethoxycarbonyl)imino]-3,3,3-trifluoropropanoate](/img/structure/B11723740.png)
![2-[(Naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11723748.png)

![3-[4-(Propan-2-yl)phenyl]-2-(thiophen-2-yl)prop-2-enoic acid](/img/structure/B11723764.png)

![6-Fluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11723781.png)
![(E)-N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B11723789.png)
![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)



